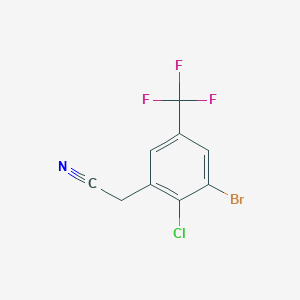
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is an organic compound that features a bromine, chlorine, and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile typically involves multiple steps. One common method includes the bromination and chlorination of a trifluoromethyl-substituted phenylacetonitrile precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 3-Bromo-5-(trifluoromethyl)phenol
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetonitrile is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H4BrClF3N |
|---|---|
Peso molecular |
298.48 g/mol |
Nombre IUPAC |
2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrClF3N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |
Clave InChI |
RORZDGNHOBWOOG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC#N)Cl)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


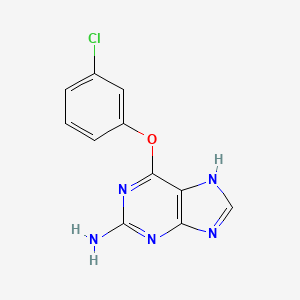
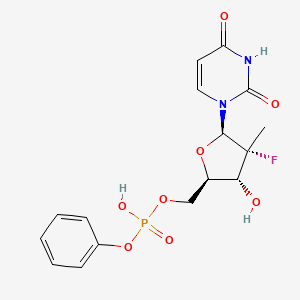
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
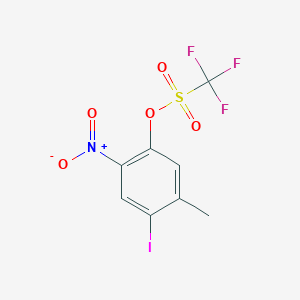
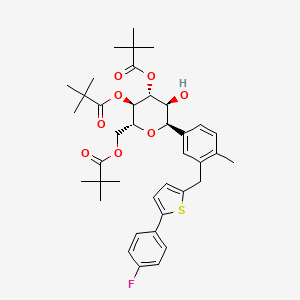
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
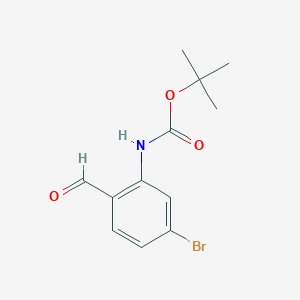

![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

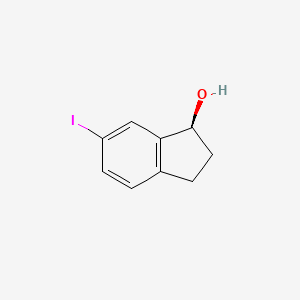
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
